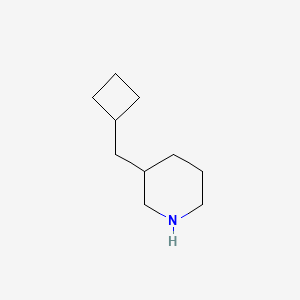
3-(Cyclobutylmethyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Cyclobutylmethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Vorbereitungsmethoden
The synthesis of 3-(Cyclobutylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines .
Analyse Chemischer Reaktionen
3-(Cyclobutylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and Cp*Ir complexes for cyclization reactions . The major products formed from these reactions are typically substituted piperidines, which can be further functionalized for various applications.
Wissenschaftliche Forschungsanwendungen
3-(Cyclobutylmethyl)piperidine and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex molecules. In biology and medicine, piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, antiulcer, and antimicrobial activities . These compounds are also used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Wirkmechanismus
The mechanism of action of 3-(Cyclobutylmethyl)piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to regulate several crucial signaling pathways, including STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD pathways . These interactions contribute to their therapeutic effects, such as anticancer and anti-inflammatory activities.
Vergleich Mit ähnlichen Verbindungen
3-(Cyclobutylmethyl)piperidine is similar to other piperidine derivatives, such as pyridine, dihydropyridine, and piperidine itself. it is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties . Similar compounds include pyridine, pyrrolidine, and piperazine, which also possess significant therapeutic and synthetic applications .
Eigenschaften
Molekularformel |
C10H19N |
|---|---|
Molekulargewicht |
153.26 g/mol |
IUPAC-Name |
3-(cyclobutylmethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)7-10-5-2-6-11-8-10/h9-11H,1-8H2 |
InChI-Schlüssel |
KMGIITKVDGTLLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(C1)CC2CCCNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)

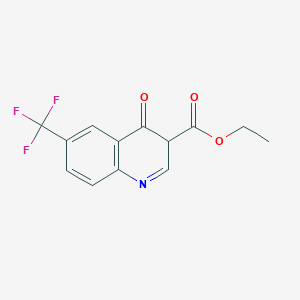
![methyl (1E)-N-[[(4S)-4-hydroxy-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazin-6-yl]sulfonyl]ethanimidate](/img/structure/B12327928.png)
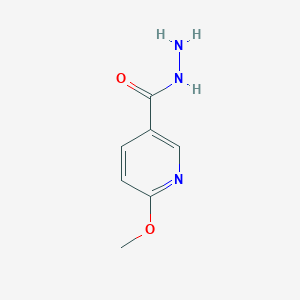
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

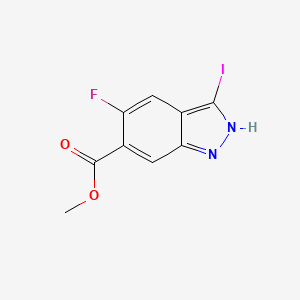
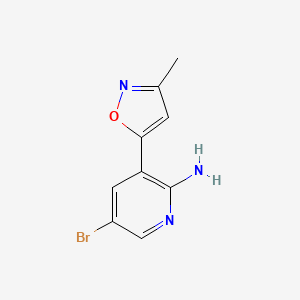
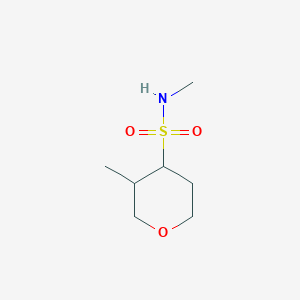
![4-(4-Methoxyphenyl)-3,4,8-triazatricyclo[7.5.0.02,6]tetradeca-1(9),2,7-trien-5-one](/img/structure/B12327972.png)
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
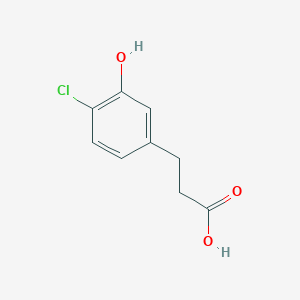
![1,3-Pyrrolidinedicarboxylic acid, 4-[4-(1-methylethyl)phenyl]-, 1-(1,1-dimethylethyl) ester, (3R,4S)-rel-](/img/structure/B12327990.png)
